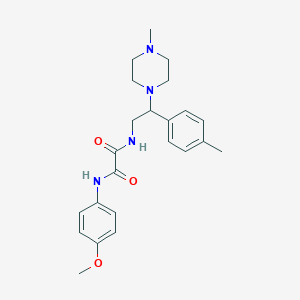![molecular formula C16H15FO2S B2877028 2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 339100-31-1](/img/structure/B2877028.png)
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone (2-FPSE) is a novel fluorinated compound with multiple applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments. This compound has been studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
Research demonstrates the potential of derivatives closely related to "2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone" in the development of fluorescent probes for biological applications. For instance, a BODIPY-based fluorescent on-off probe, derived from a similar starting material, showcases high selectivity and sensitivity to hydrogen sulfide (H2S), marking its utility in studying H2S's effects within biological systems (Fang et al., 2019). This example illustrates the chemical's role in synthesizing compounds that can visually track cellular processes, providing insights into cellular behavior and environmental interactions.
Fuel Cell Technology
Another significant application pertains to the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, incorporating bis(4-fluorophenyl)sulfone, a compound similar in structure to the one . These materials have been identified for their potential in fuel-cell applications, demonstrating properties like high proton conductivity and mechanical strength, essential for efficient and durable fuel cells (Bae et al., 2009). This application underscores the compound's relevance in renewable energy technologies, where materials with superior electrical properties are crucial.
Antimicrobial and Anti-Inflammatory Properties
Further research includes the exploration of antimicrobial and anti-inflammatory activities. Compounds synthesized from 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, closely related to the compound of interest, have shown promising results in anti-inflammatory activity, providing a foundation for the development of new therapeutic agents (Karande & Rathi, 2017). This illustrates the potential pharmaceutical applications of derivatives of "2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone," focusing on non-side-effect-related properties.
Advanced Material Synthesis
Moreover, the compound's derivatives have been utilized in the synthesis of advanced materials, such as Schiff bases with notable antimicrobial activity, showcasing the versatility and potential of the chemical in creating new materials with specific biological properties (Puthran et al., 2019). This aspect highlights the role of the compound in developing materials that could be integral to medical and health-related applications, especially in combating microbial resistance.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAKMVXKAKHWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876955.png)

![[3-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2876957.png)
![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)
![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)
![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)


![3-(2-Chlorophenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876967.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)